molecular formula C8H5BrClF3O B1379078 5-Bromo-2-(trifluoromethoxy)benzyl chloride CAS No. 1393442-60-8

5-Bromo-2-(trifluoromethoxy)benzyl chloride

Cat. No. B1379078
CAS RN: 1393442-60-8
M. Wt: 289.47 g/mol
InChI Key: CBJUTDFJHJUDSM-UHFFFAOYSA-N
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Description

“5-Bromo-2-(trifluoromethoxy)benzyl chloride” is a chemical compound. It’s closely related to “5-Bromo-2-(trifluoromethoxy)benzaldehyde”, which is used in the synthesis of biologically active compounds .

Scientific Research Applications

Synthetic Intermediates and Organic Transformations

5-Bromo-2-(trifluoromethoxy)benzyl chloride serves as a critical intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the generation of aryne intermediates that further react to produce naphthalenes and naphthols through [4+2] cycloaddition reactions. Such transformations underscore the compound's utility in constructing polycyclic aromatic hydrocarbons, which are significant in pharmaceuticals and agrochemicals (Schlosser & Castagnetti, 2001).

Nucleophilic Substitution Reactions

The reactivity of this compound under nucleophilic conditions has been explored to synthesize aliphatic trifluoromethyl ethers. This exemplifies the compound's role in introducing the trifluoromethoxy group into various substrates, thereby enhancing their chemical and physical properties for further applications in medicinal chemistry and materials science (Marrec et al., 2010).

Larvicidal Activity

Research on the larvicidal activity of 1,3,4-oxadiazole analogues derived from this compound has demonstrated potential applications in pest control. The synthesized compounds showed significant activity against Culex quinquefasciatus mosquitoes, indicating the compound's relevance in developing new agents for vector control (Santhanalakshmi et al., 2022).

Catalysis and Synthetic Methodology

The compound has been involved in studies on catalytic processes, such as asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This highlights its utility in facilitating the introduction of trifluoromethoxy groups into organic molecules, thereby expanding the toolkit available for synthetic chemists to engineer molecules with desired properties for pharmaceuticals and agrochemicals (Guo et al., 2017).

Fluorescence Sensing and Material Science

In the context of material science, coordination polymers derived from bromo-substituted compounds like this compound have shown selective sorption properties and potential for fluorescence sensing. These materials are being investigated for their ability to detect and selectively adsorb specific molecules, which is crucial for environmental monitoring and sensing applications (Hua et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “4-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage. It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective equipment/face protection .

properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-1-2-7(5(3-6)4-10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJUTDFJHJUDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207327
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393442-60-8
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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